
nodulisporic acid C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
nodulisporic acid C1 is a natural product found in Nodulisporium and Hypoxylon with data available.
Applications De Recherche Scientifique
Indole Diterpenes and Insecticidal Activity
Nodulisporic acid C1, along with its analogs nodulisporic acids C and C2, are part of the D-ring-opened nodulisporic acids isolated from the fungus Nodulisporium sp. These compounds have shown notable insecticidal activities. For example, nodulisporic acid C has demonstrated significant effectiveness against fleas, indicating potential applications in controlling flea infestations (Ondeyka et al., 2003).
Biosynthesis Insights
Research has also focused on understanding the biosynthesis of nodulisporic acids. A gene cluster responsible for the biosynthesis of these acids was identified in the genome of the filamentous fungus Hypoxylon pulicicidum. This discovery has shed light on the enzymatic processes involved in creating these complex molecules, such as nodulisporic acid F, a core compound for the series (Van de Bittner et al., 2018).
Synthetic Approaches
Efforts in chemical synthesis have been directed towards nodulisporic acid C. A notable achievement is the enantioselective synthesis of (-)-nodulisporic acid C through a process involving diastereoselective polycyclizations, demonstrating the chemical feasibility of producing these compounds in a laboratory setting (Godfrey et al., 2018).
Biogeographic Studies
Studies on the biogeography and relatedness of Nodulisporium strains producing nodulisporic acid have revealed insights into the environmental distribution and genetic differentiation of these fungi. These findings are significant for understanding the natural production and potential applications of nodulisporic acid (Polishook et al., 2001).
Insecticide-Producing Endophyte Research
Nodulisporic acids have been identified as potent systemic agents against blood-feeding arthropods, derived from endophytic fungal strains. Research in this area contributes to the broader understanding of the ecological role and potential pharmaceutical applications of these compounds (Bills et al., 2012).
Propriétés
Formule moléculaire |
C43H57NO6 |
|---|---|
Poids moléculaire |
683.9 g/mol |
Nom IUPAC |
(E)-3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C43H57NO6/c1-22(2)11-13-26-32-27(30-21-38(4,5)50-39(6,7)33(30)35(32)45)19-28-29-18-24-12-14-31-40(8,42(24,10)36(29)44-34(26)28)15-16-43(48)41(31,9)20-25(49-43)17-23(3)37(46)47/h11,17,19,21,24-25,31,33,35,44-45,48H,12-16,18,20H2,1-10H3,(H,46,47)/b23-17+/t24-,25+,31+,33+,35+,40-,41-,42+,43-/m0/s1 |
Clé InChI |
MCGZCRGDIAILMI-RPELRLKOSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@]8([C@]7(C[C@H](O8)/C=C(\C)/C(=O)O)C)O)C)C)C |
SMILES canonique |
CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC8(C7(CC(O8)C=C(C)C(=O)O)C)O)C)C)C |
Synonymes |
nodulisporic acid C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



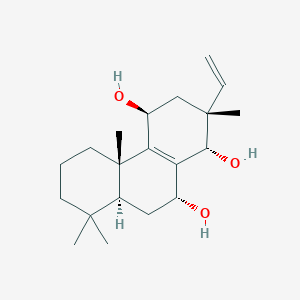
![Calix[4]furan](/img/structure/B1250623.png)

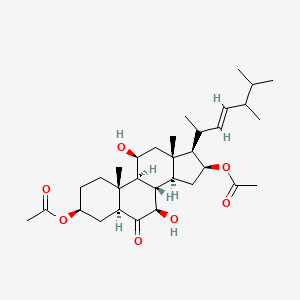
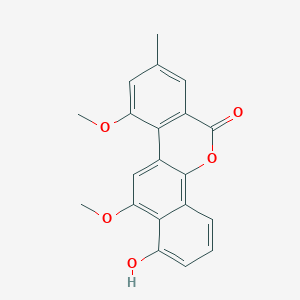

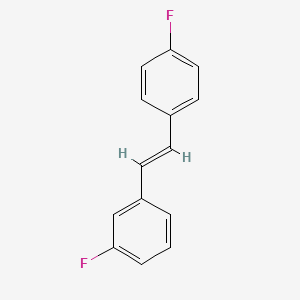

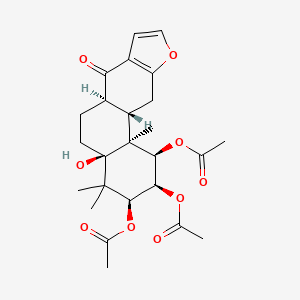
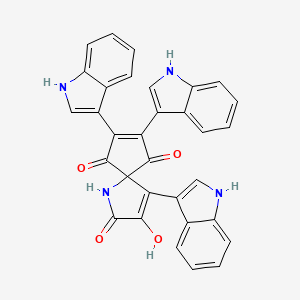
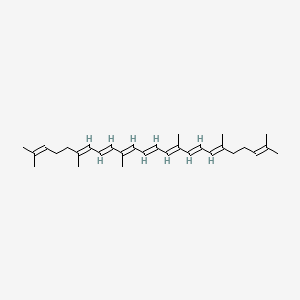
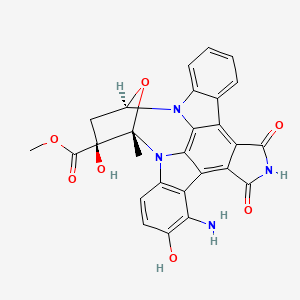
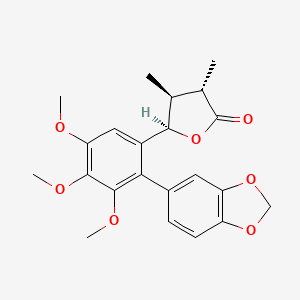
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)